cis-trans-Mivacurium
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Overview
Description
Cis-trans-Mivacurium is a stereoisomer of mivacurium, a short-acting, non-depolarizing neuromuscular-blocking agent. Mivacurium was first synthesized in 1981 and belongs to the benzylisoquinolinium group. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures .
Preparation Methods
Mivacurium is synthesized through a series of chemical reactions involving benzylisoquinolinium derivatives. The synthetic route typically involves the formation of a quaternary ammonium compound, followed by esterification and purification processes. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .
Chemical Reactions Analysis
Cis-trans-Mivacurium undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s pharmacological properties.
Substitution: Involves the replacement of functional groups, which can modify the compound’s activity and stability.
Common reagents used in these reactions include acids, bases, and various enzymes. The major products formed from these reactions are typically less active metabolites that are excreted from the body .
Scientific Research Applications
Cis-trans-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study stereoisomerism and the effects of different isomers on biological activity.
Biology: Employed in research on neuromuscular transmission and the role of cholinergic receptors.
Medicine: Widely used in anesthesia to induce muscle relaxation during surgeries.
Mechanism of Action
Cis-trans-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound is readily antagonized by anticholinesterase agents such as neostigmine .
Comparison with Similar Compounds
Cis-trans-Mivacurium is unique among neuromuscular-blocking agents due to its short duration of action and rapid metabolism by plasma pseudocholinesterase. Similar compounds include:
Atracurium: Another benzylisoquinolinium compound with a longer duration of action.
Rocuronium: A non-depolarizing neuromuscular-blocking agent with a different chemical structure and longer duration of action.
Vecuronium: Similar to rocuronium but with a slightly different pharmacokinetic profile.
This compound’s rapid onset and short duration make it particularly advantageous for short surgical procedures, especially in pediatric populations .
Properties
CAS No. |
791742-80-8 |
---|---|
Molecular Formula |
C58H80N2O14+2 |
Molecular Weight |
1029.3 g/mol |
IUPAC Name |
1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60+/m1/s1 |
InChI Key |
ILVYCEVXHALBSC-GZICNWBJSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
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